

Technical Guide: Spectral Characterization of 1,1-Bis(2-hydroxyethyl)urea

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Compound of Interest

Compound Name: 3,3-bis(2-hydroxyethyl)urea

CAS No.: 23270-55-5

Cat. No.: B1329720

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Synonyms: **3,3-Bis(2-hydroxyethyl)urea**; N,N-Bis(2-hydroxyethyl)urea; Urea, 1,1-bis(2-hydroxyethyl)- CAS Registry Number: 23270-55-5 Molecular Formula:

Molecular Weight: 148.16 g/mol

Executive Summary & Structural Disambiguation

Objective: This guide provides a comprehensive spectral profile (NMR, IR, MS) for 1,1-bis(2-hydroxyethyl)urea to facilitate its identification and quality control in pharmaceutical and polymer research.

Critical Distinction (The "3,3" vs. "1,3" Isomerism): Researchers must distinguish between two common isomers derived from urea and ethanolamines.

- Target Molecule (This Guide): 1,1-Bis(2-hydroxyethyl)urea (CAS 23270-55-5).^[1] Derived from Diethanolamine.^[2] Both hydroxyethyl groups are attached to the same nitrogen.
- Common Isomer: 1,3-Bis(2-hydroxyethyl)urea (CAS 15438-70-7).^{[3][4]} Derived from Monoethanolamine. Hydroxyethyl groups are on opposite nitrogens.

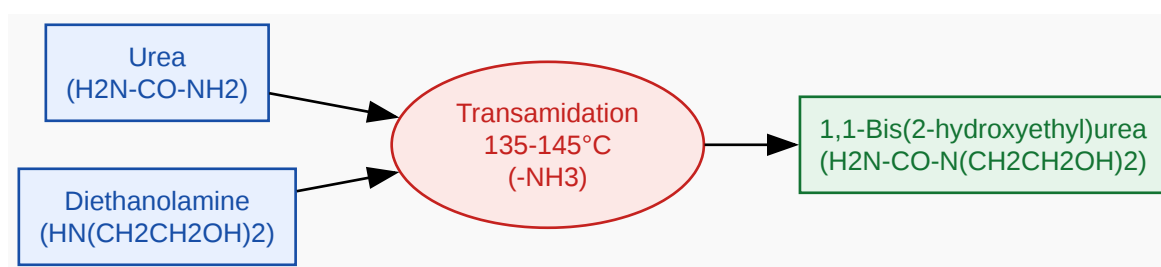
Note: The user-specified nomenclature "3,3" refers to the locants of the nitrogen atoms (N1 and N3). "3,3-substitution" is chemically equivalent to "1,1-substitution" (N,N-substitution).

Synthesis & Experimental Protocol

To ensure the spectral data corresponds to the correct isomer, the synthesis must utilize secondary amines.

Reaction Pathway

The synthesis proceeds via the transamidation of urea with diethanolamine (DEA), releasing ammonia.



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Figure 1: Synthesis pathway for 1,1-bis(2-hydroxyethyl)urea via transamidation.

Step-by-Step Protocol

- Charge: Load Diethanolamine (1.0 eq) and Urea (1.0 - 1.2 eq) into a reactor equipped with a mechanical stirrer and a nitrogen sparge.
- Heat: Ramp temperature to 135–145°C.
- Reaction: Maintain temperature for 3–5 hours. Monitor the evolution of ammonia gas (basic pH of off-gas).
- Completion: Reaction is complete when ammonia evolution ceases.
- Work-up: The product is typically a viscous, hygroscopic liquid or low-melting solid. Purification via recrystallization is difficult due to high solubility; vacuum stripping of residual ammonia is standard.

Spectral Atlas

A. Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

Ion Species	m/z (Theoretical)	Description
$[M+H]^+$	149.09	Protonated molecular ion (Base Peak).
$[M+Na]^+$	171.07	Sodium adduct (Common in glass/unclean sources).
$[M+H - H_2O]^+$	131.08	Dehydration fragment (Loss of 18 Da).
$[M+H - NH_3]^+$	132.06	Deamination fragment (Loss of 17 Da).

Interpretation Logic: The presence of an even molecular weight (148) resulting in an odd $[M+H]^+$ (149) confirms the presence of an even number of nitrogens (Nitrogen Rule). The fragmentation pattern is dominated by the stability of the hydroxyethyl chains.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm ⁻¹)	Functional Group	Assignment
3450 – 3200	O-H / N-H Stretch	Broad, strong band. Overlap of terminal hydroxyls and primary amide ().
2950 – 2850	C-H Stretch	Alkyl methylene () symmetric/asymmetric stretch.
1680 – 1650	C=O Stretch	Amide I band. Characteristic of urea carbonyl.
1620 – 1590	N-H Bend	Amide II band. Scissoring vibration of the primary group.
1050 – 1030	C-O Stretch	Primary alcohol C-O stretch.

Diagnostic Feature: Unlike the 1,3-isomer (which has secondary amides), the 1,1-isomer possesses a primary amide group (

). Look for the distinct

scissoring near 1600 cm⁻¹.

C. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is required.

will exchange labile protons (OH, NH), causing them to disappear. Reference: TMS (0.00 ppm).

¹H NMR (400 MHz, DMSO-d₆)

Shift (δ , ppm)	Integration	Multiplicity	Assignment	Structural Causality
5.80	2H	Singlet (br)	-NH ₂	Primary amide protons. Broadened by quadrupole relaxation of N.
4.65	2H	Triplet / Broad	-OH	Terminal hydroxyls.
3.55	4H	Triplet / Multiplet	-CH ₂ -O-	Methylene protons adjacent to oxygen (deshielded).
3.30	4H	Triplet	-N-CH ₂ -	Methylene protons adjacent to nitrogen.

Self-Validating Check: The integration ratio must be 1:1:2:2 (NH₂ : OH : O-CH₂ : N-CH₂). If the NH signal integrates to 1H or appears as a triplet, you likely have the 1,3-isomer.

¹³C NMR (100 MHz, DMSO-d₆)

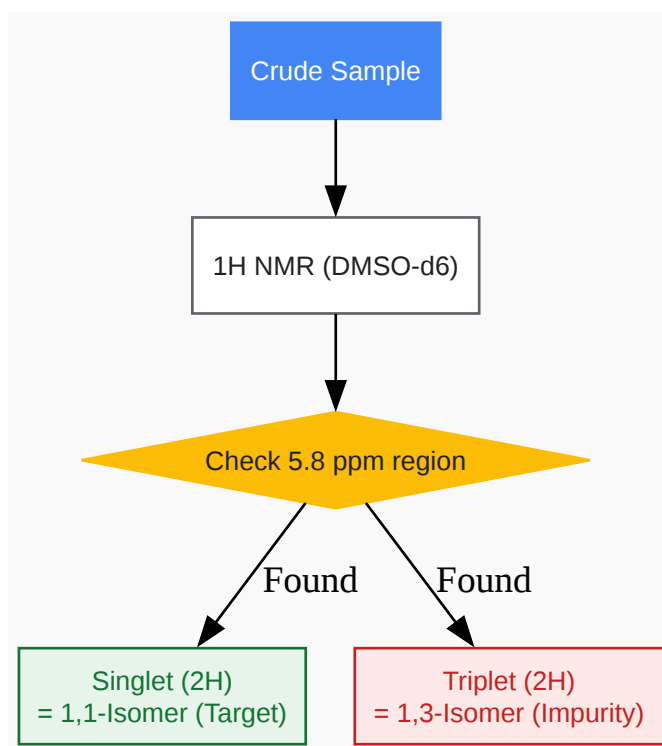
Shift (δ , ppm)	Assignment	Description
159.5	C=O	Urea carbonyl carbon.
59.8	-CH ₂ -OH	Carbon adjacent to oxygen.
51.2	-N-CH ₂ -	Carbon adjacent to nitrogen.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, the following impurities are common:

- Diethanolamine (Starting Material):

- NMR: Distinct triplets upfield from the product.
- MS: m/z 106 $[M+H]^+$.
- Biuret Derivatives:
 - Formed by thermal dimerization of urea.
 - NMR: Additional carbonyl signals >160 ppm.



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Figure 2: NMR logic flow for distinguishing the 1,1-isomer from the 1,3-isomer.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 267604, 1,1-Bis(2-hydroxyethyl)urea.
 - Source:
- ChemicalBook. N,N'-Bis(2-hydroxyethyl)urea (Isomer Comparison & Physical Properties).

- Source:
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- 2. Diethanolamine - Wikipedia [en.wikipedia.org]
- 3. N,N'-BIS(2-HYDROXYETHYL)-UREA CAS#: 15438-70-7 [m.chemicalbook.com]
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